Physicochemical Property Shifts vs. 4-Methyl Analog
Replacement of the 4-methoxy substituent with a 4-methyl group (CAS 62507-52-2) produces measurable differences in key drug-likeness parameters relevant to permeability and target engagement. The target compound's methoxy oxygen contributes an additional H-bond acceptor (Hacc = 6 vs. 5), elevates tPSA (91.3 vs. ~83 Ų, estimated), and reduces lipophilicity (LogP = 2.49 vs. an estimated ~3.0 for the methyl analog) . These differences fall within ranges known to influence oral bioavailability and blood-brain barrier penetration based on established medicinal chemistry guidelines.
| Evidence Dimension | Hydrogen bond acceptor count (Hacc) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Hacc = 6; tPSA = 91.3 Ų; LogP = 2.49; MW = 297.27 |
| Comparator Or Baseline | 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 62507-52-2): Hacc = 5; tPSA ≈ 83 Ų (estimated from structural analogy); MW = 281.27 [1] |
| Quantified Difference | Δ Hacc = +1 (20% increase); Δ tPSA ≈ +8 Ų (~10% increase); Δ MW = +16 Da |
| Conditions | Computed physicochemical parameters from Hit2Lead/ChemBridge database; tPSA and LogP calculated using standard algorithms (PubChem/Lexichem TK 2.7.0) [1] |
Why This Matters
The additional H-bond acceptor and elevated tPSA of the target compound can alter solubility, permeability, and off-target binding profiles compared to the methyl analog, making generic substitution scientifically unjustified without experimental validation.
- [1] PubChem. Compound Summary for 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CID inferred; CAS 62507-52-2). Molecular Formula: C15H11N3O3; MW: 281.27 g/mol. View Source
